molecular formula C14H15N3O3 B2831315 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942723-87-7

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2831315
CAS No.: 942723-87-7
M. Wt: 273.292
InChI Key: DVMDPCXITUBABB-UHFFFAOYSA-N
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Description

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a pyrazole ring and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxylate

Uniqueness

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a benzo[d][1,3]dioxole moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-11(7-17(2)16-9)6-15-14(18)10-3-4-12-13(5-10)20-8-19-12/h3-5,7H,6,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMDPCXITUBABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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